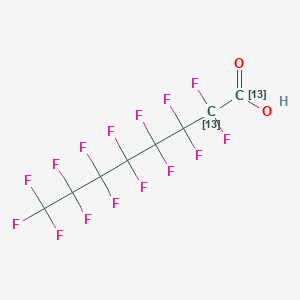

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2-13C2)octanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2-13C2)octanoic acid is a perfluorinated carboxylic acid. It is a derivative of octanoic acid where hydrogen atoms are replaced by fluorine atoms, and two carbon atoms are isotopically labeled with carbon-13. This compound is known for its unique chemical properties, including high thermal stability and resistance to degradation.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2-13C2)octanoic acid typically involves the fluorination of octanoic acid derivatives. One common method is the electrochemical fluorination (ECF) process, where octanoic acid is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of the perfluorinated compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale electrochemical fluorination. This method is preferred due to its efficiency in producing highly fluorinated compounds. The reaction conditions include the use of anhydrous hydrogen fluoride and a suitable electrolyte, with the process being carried out at controlled temperatures and voltages to ensure complete fluorination.

化学反応の分析

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2-13C2)octanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under specific conditions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Oxidation Reactions: The compound can be oxidized to form perfluorinated derivatives with higher oxidation states.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include perfluorinated alcohols, aldehydes, and other derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2-13C2)octanoic acid has a wide range of scientific research applications:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling.

Biology: Studied for its interactions with biological membranes and proteins, providing insights into the effects of perfluorinated compounds on biological systems.

Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or organs.

Industry: Utilized in the production of fluoropolymers and surfactants, which are used in various industrial applications due to their chemical stability and resistance to degradation.

作用機序

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2-13C2)octanoic acid involves its interaction with molecular targets such as proteins and cell membranes. The compound’s high fluorine content allows it to form strong interactions with hydrophobic regions of proteins and lipid bilayers, potentially disrupting normal cellular functions. The exact pathways involved in these interactions are still under investigation, but they are believed to involve alterations in membrane fluidity and protein conformation.

類似化合物との比較

Similar Compounds

Perfluorooctanoic acid (PFOA): Similar in structure but without isotopic labeling.

Perfluorononanoic acid (PFNA): A longer-chain perfluorinated carboxylic acid.

Perfluorodecanoic acid (PFDA): Another longer-chain perfluorinated carboxylic acid.

Uniqueness

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2-13C2)octanoic acid is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This labeling allows for more precise studies of its interactions and behavior in various environments compared to non-labeled perfluorinated compounds.

生物活性

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2-13C2)octanoic acid (commonly referred to as PFOS or PFOA) is a perfluorinated compound that has garnered significant attention due to its widespread environmental presence and potential biological impacts. This article delves into the biological activity of this compound by examining its mechanisms of action, toxicity profiles, and relevant case studies.

- Chemical Formula: C8HF15O2

- Molecular Weight: 414.0684 g/mol

- CAS Registry Number: 335-67-1

- IUPAC Name: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-octanoic acid

Mechanisms of Biological Activity

PFOS and its derivatives are known to exhibit a variety of biological activities primarily through their interactions with cellular membranes and proteins. The following mechanisms have been identified:

- Endocrine Disruption: PFOS can interfere with hormonal signaling pathways. Studies have shown that it can alter thyroid hormone levels and disrupt reproductive hormones in various animal models .

- Liver Toxicity: Exposure to PFOS has been linked to liver damage and alterations in lipid metabolism. Research indicates that PFOS can induce steatosis (fatty liver) and increase serum cholesterol levels in rodents .

- Immune System Effects: PFOS exposure has been associated with immunotoxicity. Animal studies suggest that it can impair immune responses by affecting the function of macrophages and lymphocytes .

Toxicity Profiles

The toxicity of PFOS is influenced by several factors including dosage and duration of exposure. The following table summarizes key toxicity findings from various studies:

Case Study 1: Human Exposure Assessment

A study conducted in the United States assessed the serum levels of PFOS among residents living near industrial sites. Results indicated elevated levels of PFOS correlated with increased incidence of thyroid dysfunction and elevated cholesterol levels among the population .

Case Study 2: Wildlife Impact

Research on wildlife in contaminated areas revealed significant bioaccumulation of PFOS in fish species. These fish exhibited altered immune responses and reproductive issues which raised concerns about ecosystem health and food safety .

特性

CAS番号 |

864071-08-9 |

|---|---|

分子式 |

C8HF15O2 |

分子量 |

416.05 g/mol |

IUPAC名 |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2-13C2)octanoic acid |

InChI |

InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25)/i1+1,2+1 |

InChIキー |

SNGREZUHAYWORS-ZDOIIHCHSA-N |

異性体SMILES |

[13C](=O)([13C](C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |

正規SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。